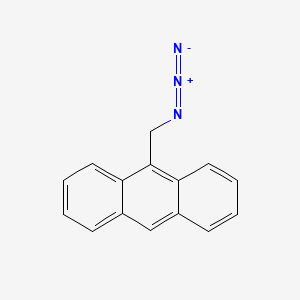

9-(Azidomethyl)anthracene

Description

9-(Azidomethyl)anthracene is a functionalized anthracene derivative characterized by an azidomethyl (-CH₂N₃) group at the 9-position of the anthracene core. Its molecular formula is C₁₅H₁₁N₃, with a molecular weight of 225.27 g/mol. This compound is synthesized via nucleophilic substitution of 9-(chloromethyl)anthracene with sodium azide (NaN₃) under mild conditions . The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a critical substrate for synthesizing fluorescent triazole derivatives and functionalized polymers .

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

9-(azidomethyl)anthracene |

InChI |

InChI=1S/C15H11N3/c16-18-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |

InChI Key |

WZYKQNHXNDMRPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Precursor for Heterocyclic Compounds

9-(Azidomethyl)anthracene serves as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions. The azide group can react with alkynes or alkenes to form stable triazole rings, which are valuable in synthetic organic chemistry. This reactivity is primarily utilized in the following ways:

- Click Chemistry : The compound is frequently employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful method for forming carbon-nitrogen bonds. This reaction is essential for creating complex molecular architectures in drug discovery and materials science .

- Polymer Functionalization : Research has demonstrated the use of this compound in functionalizing polymers. For instance, it was used alongside alkyne-functionalized poly(ε-caprolactone) to create anthracene-functionalized polymers, showcasing its utility in developing advanced materials .

Biological Applications

Bioorthogonal Chemistry

The azide functionality of this compound allows it to participate in bioorthogonal reactions, making it a valuable tool for labeling and tracking biomolecules. This application is crucial in:

- Biochemical Studies : Researchers utilize this compound to selectively label proteins and nucleic acids without interfering with biological processes. The resulting triazole linkages are stable under physiological conditions, facilitating the study of biomolecular interactions .

- Drug Delivery Systems : The ability to form stable triazoles also positions this compound as a candidate for drug delivery applications. Its reactivity can be harnessed to create conjugates that release therapeutic agents in a controlled manner .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

In materials science, this compound has been explored for its potential in developing organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to the efficiency and stability of OLED devices. Key features include:

- Fluorescent Properties : The compound exhibits characteristic fluorescence that can be tuned through structural modifications, making it suitable for applications in optoelectronic devices .

- Energy Transfer Mechanisms : Studies have indicated that anthracene derivatives can facilitate energy transfer processes within OLED structures, enhancing their performance .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Functional Properties

Below is a comparative analysis of 9-(azidomethyl)anthracene with structurally related anthracene derivatives:

Thermal and Solvent Stability

- Thermal Behavior : this compound is stable under freeze-drying conditions, enabling its use in lyophilized catalytic systems . In contrast, 9,10-dihydroanthracene (C₁₄H₁₂) lacks functional groups for further derivatization and is primarily used in photophysical studies .

- Solvent Effects: The catalytic efficiency of this compound in CuAAC depends on solvent polarity. Polar solvents enhance reaction rates when catalyzed by single-chain nanoparticles (SCNPs) with clustered Cu sites .

Fluorescent Labeling

This compound serves as a non-fluorescent precursor that becomes fluorescent upon triazole formation. This property is utilized in bio-orthogonal labeling of liposomes, where its azide group reacts with dibenzocyclooctyne (DBCO)-modified surfaces for antibody conjugation .

Polymer Functionalization

Functionalization of poly(ε-caprolactone) with this compound via CuAAC introduces anthracene moieties, enabling UV-triggered crosslinking or environmental sensing in materials science .

Limitations and Challenges

- Synthetic Complexity : Unlike simpler derivatives (e.g., 9-methylanthracene, CAS 613-12-7 ), this compound requires multi-step synthesis and handling of azides, which pose safety risks.

- Competing Reactivity : The electron-rich anthracene core may participate in side reactions (e.g., Diels-Alder), necessitating careful reaction design.

Q & A

Q. Basic

- UV-Vis Spectroscopy : Absorption maxima in acetonitrile (~389–460 nm) confirm π-π* transitions in anthracene derivatives, with molar extinction coefficients up to 17,527 dm³·mol⁻¹·cm⁻¹ .

- NMR Analysis : ¹H/¹³C NMR identifies azidomethyl proton shifts (δ ~4.3 ppm) and aromatic signals (δ ~7.5–8.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) resolves impurities, ensuring >98% purity .

How is grafting density calculated when modifying cellulose nanocrystals with this compound?

Advanced

Grafting density is determined via elemental analysis:

Nitrogen Content (%N) : Theoretical %N for full substitution is 3.01% (assuming one azidomethyl group per ten anhydroglucose units). Observed %N (e.g., 1.59%) corresponds to ~50% grafting efficiency .

Degree of Substitution (DS) : Calculated using carbon content (%C) via the formula:

where is the molar mass of the anthracene moiety. DS values of ~0.05 indicate sparse functionalization .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to avoid inhalation of azide decomposition products.

- Waste Disposal : Collect azide-contaminated waste separately in approved containers to prevent reaction with heavy metals or acids .

How does this compound enhance the performance of photo-curable resins?

Advanced

As a photosensitizer, this compound derivatives (e.g., ANT-SCH3) extend absorption into the visible range (up to 460 nm) and improve curing efficiency. In resin formulations, they exhibit high molar extinction coefficients (17,527 dm³·mol⁻¹·cm⁻¹ at 389 nm) and low oxidation potentials (~998 mV), enabling >60% monomer conversion under 365–405 nm LED irradiation. Kinetic studies show induction times <10 s and steep polymerization slopes, making them ideal for 3D printing resins .

What crystallographic software is recommended for structural validation of this compound derivatives?

Advanced

SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography. SHELXL refines anisotropic displacement parameters and validates geometry via R-factor analysis (target: ), while SHELXS solves structures using direct methods. For macromolecular applications (e.g., protein-anthracene complexes), SHELXPRO interfaces with CCP4 suites for twinning correction and high-resolution refinement .

How does the electron-donating substituent on anthracene affect its reactivity in click chemistry?

Advanced

Electron-donating groups (e.g., –SCH₃) increase the electron density of the anthracene core, accelerating CuAAC reaction rates. For instance, ANT-SCH3 derivatives exhibit faster cycloaddition kinetics compared to unsubstituted analogs due to enhanced stabilization of the transition state. Substituent effects are quantified via Hammett plots, with σ⁻ values correlating with rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.